Lodaxaprine
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Overview
Description
Lodaxaprine is a small molecule drug initially developed by Sanofi. It is known for its potential anticonvulsant properties and has been studied for its effects on the nervous system. The molecular formula of this compound is C15H16ClN3O, and it functions as a sodium channel alpha subunit blocker, which makes it a candidate for treating nervous system diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lodaxaprine can be synthesized through several methods. One common synthetic route involves the condensation reaction of 3-chloro-6-(2-chlorophenyl)pyridazine with 4-hydroxypiperidine in boiling 1-butanol. This reaction yields 3-(4-hydroxypiperidino)-6-(2-chlorophenyl)pyridazine, which is the active form of this compound .
Industrial Production Methods
The industrial production of this compound involves a series of steps to ensure high yield and purity. The process typically includes:
- Condensation reaction in an organic solvent to form an intermediate.
- Reduction condensation reaction to obtain another intermediate.
- Final reaction with N-methyl piperazine to produce the target compound .
Chemical Reactions Analysis
Types of Reactions
Lodaxaprine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
Chemistry: Used as a model compound for studying sodium channel blockers.
Biology: Investigated for its effects on neuronal activity and potential neuroprotective properties.
Medicine: Explored as a treatment for epilepsy and other nervous system disorders.
Industry: Potential applications in the development of new pharmaceuticals targeting sodium channels.
Mechanism of Action
Lodaxaprine exerts its effects by blocking the sodium channel alpha subunit. This action inhibits the influx of sodium ions into neurons, which stabilizes the neuronal membrane and prevents excessive neuronal firing. This mechanism is particularly useful in conditions like epilepsy, where abnormal neuronal activity needs to be controlled .
Comparison with Similar Compounds
Similar Compounds
Loxapine: An antipsychotic used for treating schizophrenia, structurally similar to Lodaxaprine but with different therapeutic applications.
Amoxapine: A tricyclic antidepressant that shares some structural similarities with this compound.
Clozapine: Another antipsychotic with a similar chemical structure but used primarily for treatment-resistant schizophrenia.
Uniqueness of this compound
This compound is unique due to its specific action on sodium channels, making it a potential candidate for treating nervous system disorders. Unlike other similar compounds, this compound’s primary focus is on its anticonvulsant properties and its ability to stabilize neuronal membranes .
Properties
CAS No. |
93181-81-8 |
---|---|
Molecular Formula |
C15H16ClN3O |
Molecular Weight |
289.76 g/mol |
IUPAC Name |
1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16ClN3O/c16-13-4-2-1-3-12(13)14-5-6-15(18-17-14)19-9-7-11(20)8-10-19/h1-6,11,20H,7-10H2 |
InChI Key |
USEZRIFSJXAMJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl |
Key on ui other cas no. |
93181-81-8 |
Synonyms |
3-(4-hydroxypiperidyl)-6-(2'-chlorophenyl)pyridazine CM 40907 CM-40907 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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